molecular formula C8H4BrF3N2O3S B15220584 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate

6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate

Cat. No.: B15220584
M. Wt: 345.10 g/mol
InChI Key: ZCPURTCUPUWYAF-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is a heterocyclic compound with the molecular formula C8H4BrF3N2O3S and a molecular weight of 345.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate involves several stepsThe reaction conditions typically require an inert atmosphere and room temperature storage

Chemical Reactions Analysis

6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is used extensively in scientific research, particularly in the development of new pharmaceuticals and chemical compounds. Its applications include:

Mechanism of Action

The mechanism of action for 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is not well-documented. its structure suggests that it may interact with specific molecular targets and pathways, potentially inhibiting or modifying their activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-based compounds. These compounds share similar structural features but differ in their functional groups and biological activities . The unique trifluoromethanesulfonate group in this compound distinguishes it from other similar compounds, potentially offering different reactivity and applications.

Similar Compounds

  • Pyridazinone derivatives
  • Pyridazine-based compounds
  • Other brominated heterocycles

These compounds exhibit a range of biological activities and are used in various research and industrial applications .

Properties

Molecular Formula

C8H4BrF3N2O3S

Molecular Weight

345.10 g/mol

IUPAC Name

(6-bromopyrrolo[1,2-b]pyridazin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H4BrF3N2O3S/c9-5-3-6-7(1-2-13-14(6)4-5)17-18(15,16)8(10,11)12/h1-4H

InChI Key

ZCPURTCUPUWYAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=CN2N=C1)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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